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molecular formula C10H9F5O3S B1586926 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate CAS No. 565-42-4

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

Cat. No. B1586926
M. Wt: 304.24 g/mol
InChI Key: JBHQQXONFHOEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106526

Procedure details

To p-toluenesulfonate chloride (400.66 gm/2.10 mol) in water at 25° C. was added 2,2,3,3,3-pentafluoro-1-propanol (300.8 gm). The mixture was heated in a 5 liter, 3-neck separatory funnel type reaction flask, under mechanical stirring, to a temperature of 50° C. Sodium hydroxide (92.56 gm/2.31 mol) in 383 ml water(6M solution) was added dropwise to the reaction mixture via addition funnel over a period of 2.5 hours, keeping the temperature below 55° C. Upon completion of this addition, when the pH of the aqueous phase was approximately 6, the organic phase was drained from the flask while still warm, and allowed to cool to 25° C. The crude product was recrystallized from petroleum ether to afford white needles of 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate (500.7 gm/1.65 mol, 82.3%).
Name
p-toluenesulfonate chloride
Quantity
400.66 g
Type
reactant
Reaction Step One
Quantity
300.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
92.56 g
Type
reactant
Reaction Step Two
Name
Quantity
383 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([O-:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[F:13][C:14]([F:21])([C:17]([F:20])([F:19])[F:18])[CH2:15]O.[OH-].[Na+]>O>[F:13][C:14]([F:21])([C:17]([F:20])([F:19])[F:18])[CH2:15][O:10][S:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:12])=[CH:7][CH:6]=1)(=[O:11])=[O:9] |f:0.1,3.4|

Inputs

Step One
Name
p-toluenesulfonate chloride
Quantity
400.66 g
Type
reactant
Smiles
[Cl-].C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Name
Quantity
300.8 g
Type
reactant
Smiles
FC(CO)(C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
92.56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
383 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 55° C
ADDITION
Type
ADDITION
Details
Upon completion of this addition, when the pH of the aqueous phase
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.65 mol
AMOUNT: MASS 500.7 g
YIELD: PERCENTYIELD 82.3%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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